molecular formula C9H13ClN2 B8574850 N1-(3-chlorophenyl)propane-1,3-diamine

N1-(3-chlorophenyl)propane-1,3-diamine

Cat. No.: B8574850
M. Wt: 184.66 g/mol
InChI Key: TYIJSCGOLIKHQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-Chlorophenyl)propane-1,3-diamine (CAS 1536828-27-9) is a chemical compound with the molecular formula C9H13ClN2 and a molecular weight of 184.67 g/mol . As a diamine derivative featuring a chlorophenyl group, this organic building block is of significant interest in medicinal chemistry and organic synthesis. Its structure, which combines an aromatic ring with aliphatic amine termini, makes it a valuable precursor for the construction of more complex molecules, including various nitrogen-containing heterocycles . Diamines of this type are frequently employed in the synthesis of macrocyclic alkaloids and other pharmacologically active compounds, serving as key ligands or spacers in molecular design . Researchers can utilize this compound to develop novel substances for potential application in biological and pharmacological studies. It is supplied as a research-grade material and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

N'-(3-chlorophenyl)propane-1,3-diamine

InChI

InChI=1S/C9H13ClN2/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7,12H,2,5-6,11H2

InChI Key

TYIJSCGOLIKHQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NCCCN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, highlighting differences in substituents, biological activities, and applications:

Compound Name Structural Features Biological Activity/Application Key Differences References
N1-(3-Chlorophenyl)propane-1,3-diamine 3-Chlorophenyl group directly attached to N1 Not explicitly stated; inferred antimicrobial potential based on analogs Baseline for comparison; moderate hydrophobicity due to Cl substituent -
N1-(Naphthalen-1-yl)propane-1,3-diamine hydrobromide Naphthyl group at N1 Precursor for sulfonamide-functionalized near-infrared (NIR) fluorescence probes Bulkier aromatic group enhances fluorescence properties
Ro 47-0543 (N1-(7-Chloroquinolin-4-yl)-N3,N3-diethylpropane-1,3-diamine) Chloroquinoline group at N1; diethyl groups at N3 Antimalarial agent; targets parasite replication Heteroaromatic substituent and alkylation improve target specificity
N-(4-Chlorobenzyl)propane-1,3-diamine 4-Chlorobenzyl group linked via methylene to N1 Unknown; structural flexibility may alter bioavailability Benzyl linker increases steric bulk and potential membrane permeability
N1,N1-Bis(3-aminopropyl)propane-1,3-diamine Polyamine with dual aminopropyl chains Chelation properties; potential use in mRNA delivery systems Multiple amino groups enhance metal-binding capacity
N-Cyclohexyl-N-(3-dimethylamino-propyl)-propane-1,3-diamine Cyclohexyl and dimethylamino groups at N1 Inhibitor of aminoglycoside-modifying enzymes (e.g., ANT(2′)) Hydrophobic cyclohexyl group improves enzyme interaction

Key Research Findings

Impact of Aromatic Substituents: The naphthyl derivative (N1-(naphthalen-1-yl)propane-1,3-diamine) demonstrates utility in synthesizing benzo[a]phenoxazinium chlorides, which exhibit strong NIR fluorescence for imaging applications. The extended aromatic system (naphthalene) enhances π-conjugation, critical for fluorescence emission .

Role of Alkyl and Heteroaromatic Groups: Ro 47-0543, a chloroquinoline-containing analog, shows potent antimalarial activity. The quinoline moiety likely interacts with heme in malaria parasites, while the diethyl groups at N3 may reduce metabolic degradation . The absence of heteroaromatic rings in this compound might limit its antimalarial efficacy but could broaden its applicability in other therapeutic areas.

Synthetic Flexibility :

  • The propane-1,3-diamine backbone is highly modifiable. For example, sulfonylation of N1-(naphthalen-1-yl)propane-1,3-diamine with sulfonyl chlorides yields sulfonamide derivatives with tunable fluorescence and solubility . Similar modifications could be applied to the target compound for tailored properties.

Enzyme Inhibition: N-Cyclohexyl-N-(3-dimethylamino-propyl)-propane-1,3-diamine inhibits aminoglycoside-modifying enzymes, suggesting that hydrophobic substituents (e.g., cyclohexyl) enhance binding to enzyme active sites . The 3-chlorophenyl group may offer comparable hydrophobic interactions but with different steric constraints.

Q & A

Q. Why do similar derivatives show divergent biological activities?

  • Methodological Answer : Subtle structural changes (e.g., chloro vs. fluoro substituents) alter logP (lipophilicity) and hydrogen-bonding capacity. For instance, trifluoromethyl groups in 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone enhance metabolic stability but may reduce solubility, impacting bioavailability .

Tables of Key Data

Property Example Value Reference
¹H NMR (CDCl₃)δ 2.36–2.51 (methylene), δ 6.87–7.13 (aromatic)
IR (N-H stretch)3278 cm⁻¹
Synthetic Yield (CuI-catalyzed)86–95%
Anticancer Activity (IC₅₀)235 µM (GC-MS confirmed)

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